5-(3-Aminocarbonylphenyl)-2-hydroxynicotinic acid
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Overview
Description
5-(3-Aminocarbonylphenyl)-2-hydroxynicotinic acid is a complex organic compound characterized by its unique structure, which includes both an aminocarbonyl group and a hydroxynicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminocarbonylphenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the initial formation of the aminocarbonylphenyl intermediate, followed by its coupling with a hydroxynicotinic acid derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Aminocarbonylphenyl)-2-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aminocarbonyl group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
5-(3-Aminocarbonylphenyl)-2-hydroxynicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Aminocarbonylphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxynicotinic acid moiety may interact with cellular receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
5-Aminopyrazoles: These compounds share the aminocarbonyl group and are known for their biological activity.
Phenylboronic acids: These compounds have similar structural features and are used in organic synthesis and medicinal chemistry.
Uniqueness: 5-(3-Aminocarbonylphenyl)-2-hydroxynicotinic acid is unique due to its combined aminocarbonyl and hydroxynicotinic acid functionalities, which provide a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
5-(3-carbamoylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c14-11(16)8-3-1-2-7(4-8)9-5-10(13(18)19)12(17)15-6-9/h1-6H,(H2,14,16)(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWZOAVNKWBDCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CNC(=O)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40687430 |
Source
|
Record name | 5-(3-Carbamoylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40687430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-57-5 |
Source
|
Record name | 5-(3-Carbamoylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40687430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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